2-Chloro-4-methylpyridine-3-boronic acid

Vue d'ensemble

Description

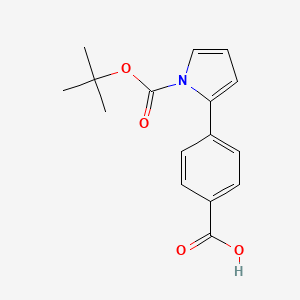

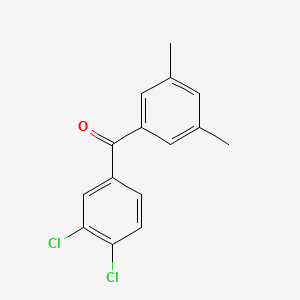

“2-Chloro-4-methylpyridine-3-boronic acid” is a chemical compound that is used as a reagent in the preparation of various derivatives . It has the molecular formula C6H7BClNO2 .

Synthesis Analysis

The synthesis of “2-Chloro-4-methylpyridine-3-boronic acid” and similar boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular weight of “2-Chloro-4-methylpyridine-3-boronic acid” is 171.39 . The InChI code for this compound is 1S/C6H7BClNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 .Physical And Chemical Properties Analysis

“2-Chloro-4-methylpyridine-3-boronic acid” is a solid compound . The storage temperature for this compound is between 2-8°C .Applications De Recherche Scientifique

Electrochemical Sensing Applications

A study by Nicolas, Fabre, and Simonet (2001) investigated the electrochemical behavior of a boronic acid-substituted bipyridine Fe(II) complex in aqueous solutions, highlighting its potential in developing electrochemical sensors. The binding of guest species like fluoride or sugars led to significant shifts in electrochemical responses, suggesting applications in sensing these substances (Nicolas, Fabre, & Simonet, 2001).

Synthesis and Chemical Properties

Bouillon et al. (2003) demonstrated the utility of halopyridinyl boronic acids in the regioselective Suzuki cross-coupling reactions, enabling the efficient synthesis of complex pyridine derivatives such as the neurotoxin nemertelline. This showcases the role of boronic acid derivatives in facilitating versatile synthetic routes for complex organic compounds (Bouillon et al., 2003).

Fluorescence and Sensing Technologies

Axthelm et al. (2015) explored the use of fluorinated boronic acid-appended bipyridinium salts for diol recognition, employing (19)F NMR spectroscopy for differentiation and detection of bioanalytes. This research highlights the potential of boronic acid derivatives in the development of selective sensors for biologically relevant molecules (Axthelm, Görls, Schubert, & Schiller, 2015).

Boronic Acid in Materials Science

Christinat et al. (2007) reported the formation of boronate ester polymers through a three-component reaction involving aryl boronic acids, showcasing the creation of materials with significant intrastrand charge-transfer transitions. This study indicates the role of boronic acid derivatives in the development of novel materials with unique electronic properties (Christinat et al., 2007).

Catalysis and Organic Transformations

Hashimoto, Gálvez, and Maruoka (2015) highlighted the catalytic capabilities of boronic acids in the enantioselective aza-Michael addition of hydroxamic acids to quinone imine ketals. This underscores the versatility of boronic acid derivatives in catalyzing highly selective organic transformations (Hashimoto, Gálvez, & Maruoka, 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-chloro-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGWAHJXFWBCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376754 | |

| Record name | 2-Chloro-4-methylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methylpyridine-3-boronic acid | |

CAS RN |

1029654-29-2 | |

| Record name | 2-Chloro-4-methylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)

![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)

![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)